molecular formula C14H12INO B185118 2-iodo-N-(2-methylphenyl)benzamide CAS No. 62303-06-4

2-iodo-N-(2-methylphenyl)benzamide

Cat. No. B185118
CAS RN: 62303-06-4
M. Wt: 337.15 g/mol
InChI Key: DHFXNYYYBSYFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-(2-methylphenyl)benzamide, also known as IMB-3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been synthesized through various methods.

Mechanism Of Action

The mechanism of action of 2-iodo-N-(2-methylphenyl)benzamide is not fully understood. However, it has been suggested that it inhibits the activity of various enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes. COX-2 is an enzyme that plays a role in the production of inflammatory cytokines, and its inhibition can lead to the reduction of inflammation.
Biochemical and Physiological Effects:
2-iodo-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of various fungal strains. Furthermore, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-iodo-N-(2-methylphenyl)benzamide has also been shown to have low toxicity in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using 2-iodo-N-(2-methylphenyl)benzamide in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. Furthermore, 2-iodo-N-(2-methylphenyl)benzamide has been synthesized through various methods, which allows for flexibility in its use. However, one limitation of using 2-iodo-N-(2-methylphenyl)benzamide is its limited solubility in water, which can affect its efficacy in certain experiments.

Future Directions

There are several future directions for the study of 2-iodo-N-(2-methylphenyl)benzamide. One direction is the study of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential as a synergistic agent with other compounds, such as chemotherapeutic agents. Furthermore, the study of the structure-activity relationship of 2-iodo-N-(2-methylphenyl)benzamide can lead to the development of more potent and selective compounds.

Synthesis Methods

2-iodo-N-(2-methylphenyl)benzamide can be synthesized through various methods, including the reaction of 2-iodobenzoic acid with 2-methylphenylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This method yields 2-iodo-N-(2-methylphenyl)benzamide in high purity and yield. Other methods of synthesis include the reaction of 2-iodobenzoic acid with 2-methylphenyl isocyanide and the reaction of 2-iodobenzoic acid with 2-methylphenyl isothiocyanate.

Scientific Research Applications

2-iodo-N-(2-methylphenyl)benzamide has shown potential therapeutic applications in various scientific research areas. It has been studied as a potential anticancer agent, as it inhibits the growth of cancer cells in vitro and in vivo. It has also been studied as a potential anti-inflammatory agent, as it reduces the production of inflammatory cytokines in vitro and in vivo. Furthermore, 2-iodo-N-(2-methylphenyl)benzamide has been studied as a potential antifungal agent, as it inhibits the growth of various fungal strains in vitro.

properties

CAS RN

62303-06-4

Product Name

2-iodo-N-(2-methylphenyl)benzamide

Molecular Formula

C14H12INO

Molecular Weight

337.15 g/mol

IUPAC Name

2-iodo-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H12INO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17)

InChI Key

DHFXNYYYBSYFLM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Origin of Product

United States

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